molecular formula C15H13NOS B11859699 N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide CAS No. 62615-36-5

N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide

Cat. No.: B11859699
CAS No.: 62615-36-5
M. Wt: 255.3 g/mol
InChI Key: CJHAUWAXLWFETM-UHFFFAOYSA-N
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Description

N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide is a heterocyclic compound that features a thiophene ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

62615-36-5

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

N-(3-methylbenzo[g][1]benzothiol-2-yl)acetamide

InChI

InChI=1S/C15H13NOS/c1-9-12-8-7-11-5-3-4-6-13(11)14(12)18-15(9)16-10(2)17/h3-8H,1-2H3,(H,16,17)

InChI Key

CJHAUWAXLWFETM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC3=CC=CC=C32)NC(=O)C

Origin of Product

United States

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